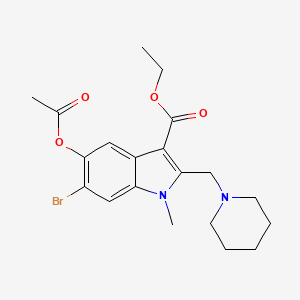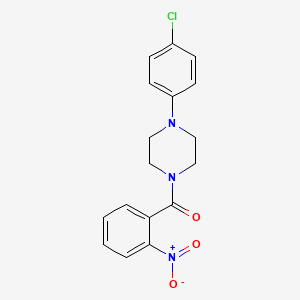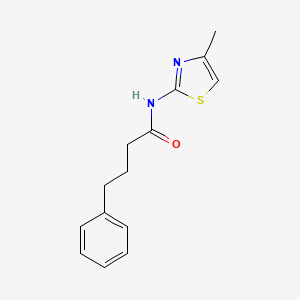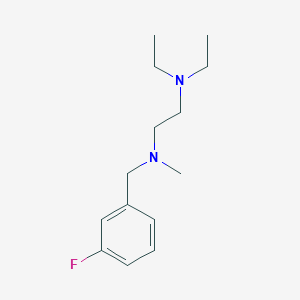![molecular formula C16H15N3O2 B5856223 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a heterocyclic compound with a pyridine ring and an oxadiazole ring. It has been studied extensively for its biological and pharmacological properties.
作用機序
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). It has been shown to protect cells from oxidative stress-induced damage by reducing lipid peroxidation and increasing the activity of antioxidant enzymes. This compound has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells (Wang et al., 2015).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress-induced damage and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of diseases such as diabetes, Alzheimer's disease, and cancer (Wang et al., 2015).
実験室実験の利点と制限
One of the advantages of using 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its ability to scavenge free radicals and ROS, which makes it useful for studying oxidative stress-induced damage. This compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments (Wang et al., 2015).
将来の方向性
There are several future directions for the study of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the development of this compound-based materials for use in organic electronics. This compound has also been studied for its potential use as a pesticide, and further research in this area could lead to the development of new and more effective pesticides. Additionally, this compound has been found to exhibit anticancer properties, and further research in this area could lead to the development of new cancer treatments (Wang et al., 2015).
Conclusion
This compound is a heterocyclic compound with potential applications in various fields such as medicine, agriculture, and material science. Its ability to scavenge free radicals and ROS makes it useful for studying oxidative stress-induced damage. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Further research in the area of this compound could lead to the development of new and more effective treatments for various diseases.
合成法
The synthesis of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3,5-dimethylphenol with hydrazine hydrate to form 3,5-dimethylphenylhydrazine. The hydrazine derivative is then reacted with ethyl chloroacetate to form the ethyl ester of 3,5-dimethylphenylhydrazine. The resulting ester is then reacted with cyanic acid to produce this compound (Wang et al., 2015).
科学的研究の応用
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a material for organic electronics.
特性
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-7-12(2)9-14(8-11)20-10-15-18-16(19-21-15)13-3-5-17-6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRQYOGTKXCOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)